1-Decylpyrrolidine-2,5-dione
Description
1-Decylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted with a decyl (C₁₀H₂₁) chain at the 1-position of the heterocyclic ring. Pyrrolidine-2,5-dione, also known as succinimide, serves as a core scaffold in medicinal chemistry due to its versatility in chemical modifications and bioactivity modulation.
Properties
CAS No. |
5395-77-7 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
1-decylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H25NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h2-12H2,1H3 |
InChI Key |
NXCQVAORGYDGMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=O)CCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Structure and Substituent Effects
- 1-Alkylpyrrolidine-2,5-diones: 1-Decylpyrrolidine-2,5-dione: The long decyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione: Incorporates a methoxyphenyl ethyl group, balancing lipophilicity with aromatic interactions for tyrosinase inhibition and anticonvulsant activity . 1-(((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione: Features a polar amino-methyl linker, likely improving solubility and hydrogen-bonding interactions for targeted bioactivity .
Piperazine-2,5-dione Derivatives (Diketopiperazines):
- Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) share a six-membered ring but differ in hydrogen-bonding capacity and conformational flexibility, influencing antiviral potency .
β-Diketone Analogs :
- Curcumin derivatives (e.g., tetrahydrocurcumin ) retain a β-diketone pharmacophore critical for DNA methyltransferase (DNMT) inhibition but suffer from rapid metabolism. Synthetic modifications (e.g., cyclohexyl substituents in DMCHC ) improve stability, highlighting the role of substituents in pharmacokinetics .
Anticancer Potential :
- Pyrrolidine-2,5-dione derivatives are explored for anticancer applications. For instance, alkyl-substituted analogs in patents demonstrate activity against cell proliferative disorders, though specific mechanisms for 1-decyl derivatives remain uncharacterized .
Antiviral Activity :
- Diketopiperazines like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM) and albonoursin (IC₅₀ = 6.8 μM) show H1N1 inhibition, suggesting that bulky substituents (e.g., benzylidene) enhance viral entry blockade .
Neurological and Enzymatic Activity :
- Derivatives such as 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione exhibit anticonvulsant effects, while others inhibit tyrosinase, a key enzyme in melanin synthesis .
Physicochemical and Pharmacokinetic Properties
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